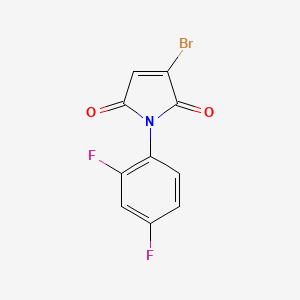
3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with bromine and a difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione typically involves the bromination of a precursor pyrrole compound. One common method includes the reaction of 2,4-difluoroaniline with maleic anhydride to form the intermediate, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the bromine atom, this compound can participate in substitution reactions where the bromine is replaced by other substituents.
Nucleophilic Addition: The carbonyl groups in the pyrrole ring can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, iodine) and catalysts like iron(III) chloride or aluminum chloride are commonly used.
Nucleophilic Addition: Reagents like Grignard reagents or organolithium compounds can be employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives depending on the substituent introduced.
Addition Reactions: Products include alcohols or other functionalized derivatives based on the nucleophile used.
科学研究应用
3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with biological targets.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: Its interactions with enzymes and receptors are investigated to understand its potential as a biochemical tool or therapeutic agent.
作用机制
The mechanism of action of 3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The bromine and difluorophenyl groups can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Bromo-4-fluorobenzene: Another halogenated aromatic compound with similar reactivity in substitution reactions.
3-Bromo-1-(2,4-difluorophenyl)-1H-pyrazole: A structurally related compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
3-Bromo-1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione is unique due to the combination of its bromine and difluorophenyl substituents, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for diverse research applications.
属性
IUPAC Name |
3-bromo-1-(2,4-difluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF2NO2/c11-6-4-9(15)14(10(6)16)8-2-1-5(12)3-7(8)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFFHRNJLAVNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2833902.png)
![1-[2-(trifluoromethoxy)phenyl]-1H-pyrrole](/img/structure/B2833904.png)
![1-(3,4-Dimethoxybenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2833905.png)
![4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide](/img/structure/B2833906.png)
![2-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoropyrimidine](/img/structure/B2833907.png)
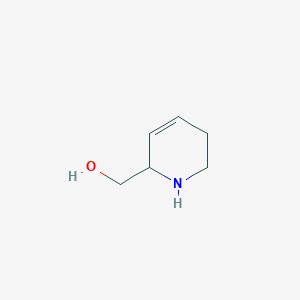
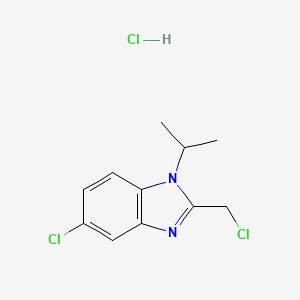
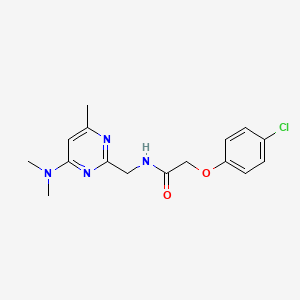
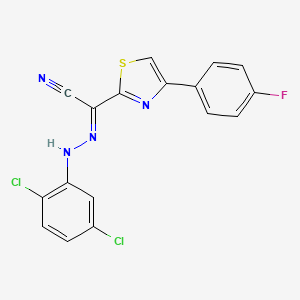

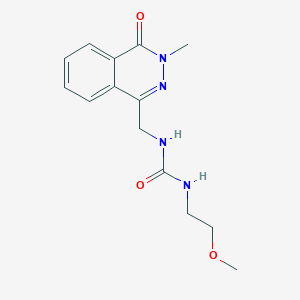
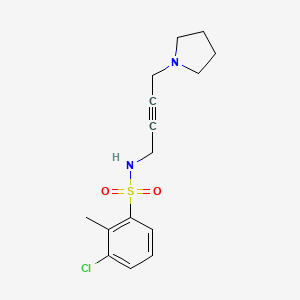
![N-(2,5-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2833923.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2833924.png)
